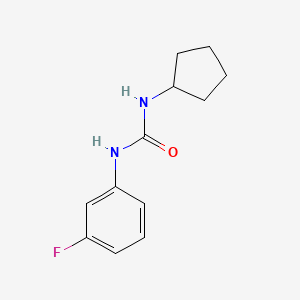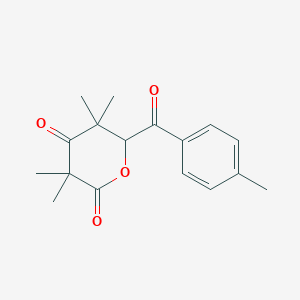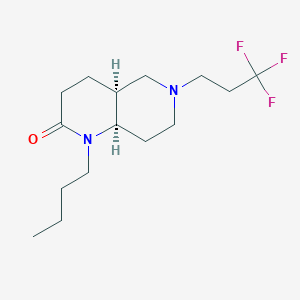![molecular formula C16H15Cl2N3O4S B5439186 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B5439186.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is a complex organic compound characterized by its unique structure, which includes both amino and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzaldehyde with an appropriate amine to form the intermediate Schiff base. This intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways are of particular interest for developing new treatments.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Trimethoxyphenylsilane: A compound with a phenyl group and three methoxy groups, used in various chemical syntheses.
Uniqueness
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is unique due to its combination of amino and sulfonyl functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-21(26(23,24)14-8-6-13(18)7-9-14)10-15(22)25-20-16(19)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVAGNHTZYFMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON=C(C1=CC=C(C=C1)Cl)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(2,4-difluoro-3-methoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439115.png)

![4-methyl-3-(4-nitrophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5439120.png)
![5-{[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5439127.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-(4-methylphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B5439145.png)
![(3-amino-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B5439151.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-N'-phenylurea](/img/structure/B5439170.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B5439171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5439174.png)
![8-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5439179.png)

![(5E)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5439189.png)
![methyl (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate](/img/structure/B5439196.png)
